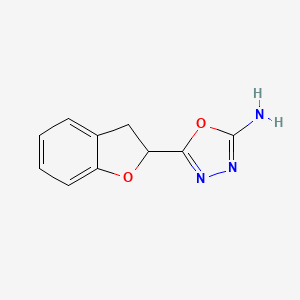

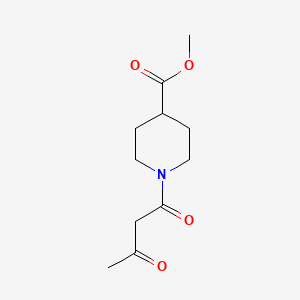

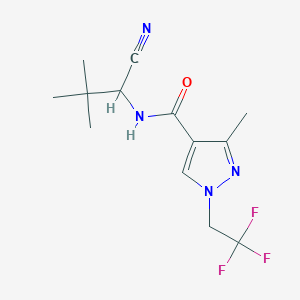

![molecular formula C12H10N2O3 B2549600 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione CAS No. 318247-26-6](/img/structure/B2549600.png)

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is a bicyclic derivative that is structurally related to various pharmacologically active compounds. It contains both pyrrolidinone and imidazolidinone moieties, which are recognized as important for cognition-enhancing activity. This type of compound maintains the backbone of known nootropics like piracetam and oxiracetam, with a restricted acetamide side chain in a folded conformation .

Synthesis Analysis

The synthesis of related dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones involves the reaction of succindialdehyde or glutaraldehyde with benzotriazole and N-phenylethylenediamine, followed by further functionalization with various reagents such as Grignard reagents and allylsilanes . Another approach for synthesizing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are structurally similar, starts from the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, followed by a Cadogan-reductive annulation .

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with potential for multiple stereoisomers. For example, the dihydro-1H-pyrrolo[1,2-a]imidazole derivatives synthesized from α-amino acid phenylhydrazides and levulinic acid were found to form as a single isomer despite the intermediates being a mixture of diastereoisomers. The absolute stereochemistry of these compounds was determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

Compounds with the imidazo[1,2-a]pyridine moiety can undergo various chemical reactions. For instance, they can react with triethylamine to give imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Additionally, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves tosylation and treatment with acetamides, followed by a Horner-Emmons reaction to incorporate methyl vinylcarboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a bell-shaped dose-response curve and the reduction of biological activity after oral administration are observed in some derivatives. However, certain unsubstituted compounds retain their activity when given orally and are significantly more potent than reference drugs like oxiracetam . The optical properties of a library of π-expanded imidazo[1,2-a]pyridines show strong UV absorption and fluorescence in the 415–461 nm region .

Applications De Recherche Scientifique

Synthetic Routes and Applications

Synthesis and Potential in Drug Discovery

The development of new synthetic pathways to access derivatives of pyrrolo-imidazopyridines, such as those related to 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione, has been a focal point in medicinal chemistry. A notable approach involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, leading to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives. This method facilitates rapid access to new libraries in the context of diversity-oriented synthesis (DOS), aiming to generate small molecules with significant structural diversity efficiently. Such compounds have shown promising antiproliferative activity against human cancer cell lines, underscoring their potential in drug discovery (Zhang et al., 2019).

Optical Properties and Material Applications

Luminescent Materials Development

The exploration of 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot, three-component condensation process has uncovered compounds with remarkable optical properties. These materials exhibit two absorption maxima and an emission maximum with a significant Stokes' shift, varying quantum yields based on the substituent's chemical structure. Such characteristics indicate their utility in creating luminescent low-cost materials, potentially applicable in various optical devices and sensors (Volpi et al., 2017).

Corrosion Inhibition for Industrial Applications

Protection of Metal Surfaces

Investigations into derivatives of imidazo[1,2-a]pyridine, akin to 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione, have demonstrated efficacy as corrosion inhibitors for carbon steel in saline environments. The study of these compounds, using potentiometric polarization measurements and supported by theoretical calculations, suggests a mechanism of physical adsorption and adherence to the Langmuir adsorption isotherm. Such findings hint at the potential industrial applications of these compounds in protecting metal surfaces from corrosive damage (Kubba & Al-Joborry, 2020).

Propriétés

IUPAC Name |

2-phenyl-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJQVUKDXXRURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2CC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

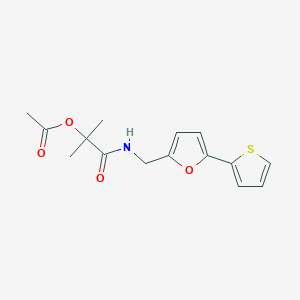

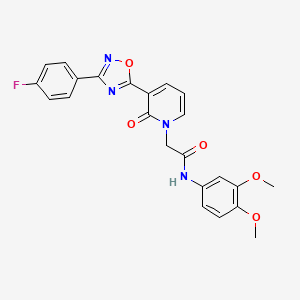

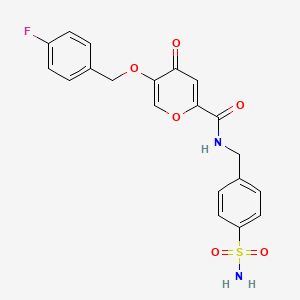

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

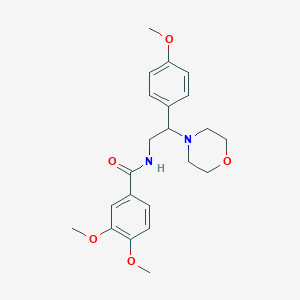

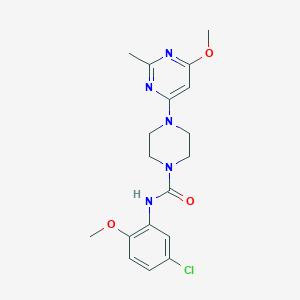

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)